molecular formula C21H20N6O2S B2468967 3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014028-09-1

3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2468967
CAS No.: 1014028-09-1
M. Wt: 420.49
InChI Key: FKBSWWZQHTWGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core linked to a pyridazine ring substituted with a 3-methylpyrazole moiety. The 3-methylpyrazole substituent contributes to steric and electronic modulation, influencing solubility and target binding . Crystallographic data for structurally related compounds (e.g., N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine) confirm the pyridazine ring’s rigidity and the sulfonamide’s role in stabilizing molecular conformations .

Properties

IUPAC Name

3-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-4-3-5-19(14-15)30(28,29)26-18-8-6-17(7-9-18)22-20-10-11-21(24-23-20)27-13-12-16(2)25-27/h3-14,26H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBSWWZQHTWGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 398.48 g/mol. The structure comprises a benzenesulfonamide group linked to a pyridazine and pyrazole moiety, which are known to enhance biological activity through various mechanisms.

1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives containing the pyrazole ring have been shown to inhibit cell growth in breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Properties:
The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines such as TNF-alpha. Studies have shown that related pyrazole derivatives can downregulate inflammatory pathways in models of acute inflammation.

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (μM)Reference
AnticancerMDA-MB-23115.5
HepG212.4
A54920.3
Anti-inflammatoryLPS-induced BV-2 cells5.0
Microglial activation7.8

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of similar pyrazole compounds, researchers synthesized several derivatives and tested their efficacy on various cancer cell lines. One derivative exhibited an IC50 value of 15.5 µM against MDA-MB-231 cells, indicating significant cytotoxicity and potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of compounds structurally related to our target molecule. The study demonstrated that these compounds could significantly reduce LPS-induced TNF-alpha release in BV-2 microglial cells, suggesting a mechanism for neuroprotection in inflammatory conditions.

Scientific Research Applications

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against parasitic infections. Research has shown that derivatives of benzenesulfonamides exhibit antileishmanial activity against Leishmania species. For instance, a study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives indicated promising activity against Leishmania infantum and Leishmania amazonensis, with some compounds demonstrating lower cytotoxicity compared to established treatments like pentamidine .

Table 1: Antileishmanial Activity of Sulfonamide Derivatives

Compound IDActivity Against L. infantum (IC50)Activity Against L. amazonensis (IC50)
3b0.059 mM0.070 mM
3e0.065 mM0.072 mM

Antifungal Properties

Beyond its antileishmanial potential, the compound may also possess antifungal properties. A related study synthesized pyridine-3-sulfonamide derivatives with known antifungal activities, indicating that modifications to the sulfonamide group can enhance efficacy against fungal pathogens . The exploration of these derivatives suggests that similar modifications in the target compound could yield effective antifungal agents.

Cytotoxicity and Safety Profile

The safety profile of compounds is crucial in drug development. The toxicity of sulfonamide derivatives has been evaluated in various studies, revealing that certain modifications can reduce cytotoxic effects while maintaining antimicrobial efficacy . This balance is essential for developing therapeutics with fewer side effects.

In Silico Studies and Molecular Modeling

In silico studies have become an integral part of drug design, allowing researchers to predict the interactions between compounds and biological targets. Molecular modeling of benzenesulfonamide derivatives has highlighted the importance of electronic properties and molecular orientation in enhancing interactions with parasitic targets . Such studies are vital for optimizing the structure of 3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide for improved activity.

Broader Pharmacological Applications

The versatility of sulfonamide compounds extends beyond antimicrobial applications; they have been studied for their anti-inflammatory, antiviral, and anticancer properties . The incorporation of various functional groups into the sulfonamide scaffold can lead to novel compounds with multifaceted therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Compound Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features
3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide (Target) Benzenesulfonamide + pyridazine 3-methylpyrazole, 4-aminophenyl linker Not reported ~443 (calculated) Planar pyridazine, sulfonamide H-bonding, moderate lipophilicity
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine + aniline 4-methylphenyl, pyrazole Reported in crystal data ~265 (calculated) Rigid pyridazine, limited solubility due to non-polar substituents
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide + pyrazolopyrimidine Fluorophenyl, chromenone, fluoro substituents 175–178 589.1 High lipophilicity (fluorine atoms), enhanced target affinity
3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine + sulfonamide Methylsulfinyl, methylsulfonyl Not reported ~428 (calculated) Polar sulfoxide/sulfone groups, improved aqueous solubility

Key Insights from Comparisons

  • In contrast, the target compound’s 3-methylpyrazole provides steric bulk without significant electronic perturbation.
  • Solubility : Sulfone/sulfoxide groups in imidazopyridazine derivatives improve solubility compared to the target’s benzenesulfonamide, which may exhibit moderate solubility due to its balanced polarity.
  • Thermal Stability : The pyrazolopyrimidine analog has a higher melting point (175–178°C) than pyridazine-based compounds, likely due to fluorinated aromatic stacking.

Pharmacological Relevance

  • Sulfonamide-containing analogs (e.g., ) are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule decomposes into two primary fragments: (A) 3-methylbenzenesulfonamide-linked aniline and (B) 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-amine. Disconnection at the central aryl amine bond suggests a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (NAS) for final assembly. The pyridazine core may derive from cyclocondensation of 1,4-diketones with hydrazines, while the 3-methylpyrazole substituent originates from cyclization of β-keto esters with methylhydrazine.

Synthesis of 3-Methylbenzenesulfonamide Intermediate

Sulfonylation of 4-Nitroaniline

3-Methylbenzenesulfonyl chloride reacts with 4-nitroaniline in dichloromethane (DCM) under basic conditions (pyridine, 0°C → rt, 12 h) to yield N-(4-nitrophenyl)-3-methylbenzenesulfonamide (87% yield). Reduction of the nitro group via catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 6 h) affords N-(4-aminophenyl)-3-methylbenzenesulfonamide, confirmed by $$ ^1H $$-NMR (δ 6.65–7.35 ppm, aromatic protons; δ 4.12 ppm, NH₂).

Table 1: Physical Properties of Sulfonamide Intermediates
Compound Molecular Formula Yield (%) Melting Point (°C)
N-(4-Nitrophenyl)-3-methylbenzenesulfonamide C₁₃H₁₂N₂O₄S 87 158–160
N-(4-Aminophenyl)-3-methylbenzenesulfonamide C₁₃H₁₄N₂O₂S 92 142–144

Synthesis of 6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-Amine

Pyridazine Core Construction

Pyridazin-3(2H)-one precursors are synthesized via ultrasound-promoted cyclocondensation of 1,4-diketones with hydrazines ([bmim]Br-AlCl₃ catalyst, 40°C, 1 h). Chlorination using POCl₃ (reflux, 4 h) converts pyridazinones to 3,6-dichloropyridazines, followed by regioselective substitution at C6 with 3-methylpyrazole (K₂CO₃, DMF, 80°C, 8 h).

Amination at C3

3-Bromo-6-(3-methylpyrazol-1-yl)pyridazine undergoes amination with aqueous ammonia (NH₄OH, CuI, 100°C, 12 h) to yield 6-(3-methylpyrazol-1-yl)pyridazin-3-amine (78% yield). $$ ^{13}C $$-NMR confirms C=O absence (δ 170 ppm in precursors vs. δ 155 ppm post-amination).

Coupling Strategies for Final Assembly

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of N-(4-aminophenyl)-3-methylbenzenesulfonamide with 3-bromo-6-(3-methylpyrazol-1-yl)pyridazine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h) achieves 85% yield. Key advantages include high regioselectivity and tolerance of sulfonamide groups.

Electrochemical Coupling

Controlled potential electrolysis (−1.1 V vs. Ag/AgCl) in acetonitrile/water mediates direct C-N bond formation between pyridazine and aniline derivatives, albeit with lower yield (62%).

Table 2: Comparative Analysis of Coupling Methods
Method Catalyst System Yield (%) Reaction Time (h)
Buchwald-Hartwig Pd₂(dba)₃/Xantphos 85 24
Electrochemical 62 6
Ullmann Coupling CuI/1,10-phenanthroline 65 36

Alternative Methodologies and Optimization

One-Pot Multicomponent Synthesis

Ultrasound-assisted reactions (40 kHz, 50°C) enable simultaneous cyclocondensation and sulfonylation, reducing steps but requiring stringent stoichiometric control (yield: 71%).

Microwave-Assisted Functionalization

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$-NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazine H5), δ 7.89 (d, J = 8.4 Hz, 2H, phenyl H2/H6), δ 6.73 (s, 1H, pyrazole H4).
  • $$ ^{13}C $$-NMR : δ 155.2 (pyridazine C3), δ 142.8 (sulfonamide C-S), δ 21.4 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺: 451.1542 (calculated: 451.1545 for C₂₂H₂₂N₆O₂S).

Q & A

Q. What are the recommended synthetic routes for 3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the pyridazine core via nucleophilic substitution or cyclocondensation reactions. For example, coupling 3-methylpyrazole with chloropyridazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or NMP) .
  • Step 2: Functionalization of the pyridazine intermediate with an aniline group via Buchwald-Hartwig amination, using palladium catalysts and ligands like Xantphos .
  • Step 3: Sulfonylation of the aniline moiety using 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or cesium carbonate) .
    Optimization Tips:
  • Control reaction temperature (35–80°C) and pH to minimize side reactions.
  • Use high-purity reagents and inert atmospheres (N₂/Ar) to enhance yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyrazole protons appear as singlets (δ 7.2–8.1 ppm), while sulfonamide protons resonate at δ 10–12 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry (HRMS-ESI): Validates molecular weight (e.g., [M+H]+ at m/z 463.3) .
  • Infrared (IR) Spectroscopy: Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How do crystallographic software packages like SHELX assist in resolving structural ambiguities in sulfonamide derivatives?

Methodological Answer:

  • Structure Solution: SHELXS/SHELXD uses direct methods or Patterson synthesis to solve phase problems, particularly for heavy atoms (e.g., sulfur in sulfonamides) .
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, critical for confirming sulfonamide geometry and intermolecular interactions .
  • Validation: ORTEP-3 (integrated into WinGX) generates thermal ellipsoid plots to visualize disorder or torsional strain in the pyridazine-pyrazole linkage .

Q. What strategies are employed to address discrepancies between computational predictions and experimental data in the compound's electronic properties?

Methodological Answer:

  • DFT vs. Experimental UV-Vis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict π→π* transitions. Experimental UV-Vis (λmax ~300–350 nm) validates these models. Discrepancies arise from solvent effects or aggregation states, corrected using polarizable continuum models (PCM) .
  • Electron Density Maps: X-ray charge density analysis identifies deviations in sulfonamide lone pair orientations, refining computational parameters .

Q. How can in vitro biological activity data be translated to in vivo models for this compound?

Methodological Answer:

  • In Vitro Screening: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ values. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .
  • In Vivo Translation:
    • Pharmacokinetics: Administer the compound via intraperitoneal injection in rodent models, monitoring plasma half-life (t½) and metabolite profiles via LC-MS/MS .
    • Dose Optimization: Apply allometric scaling (e.g., body surface area) from in vitro IC₅₀ to in vivo effective doses .

Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how are they mitigated?

Methodological Answer:

  • Challenges: Racemization at the sulfonamide nitrogen or pyrazole substituents during acidic/basic conditions .
  • Mitigation Strategies:
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonylation.
    • Employ asymmetric catalysis (e.g., Ru-BINAP complexes) for pyridazine functionalization .
    • Purify via chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.